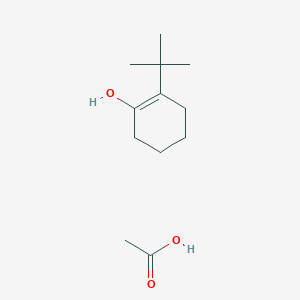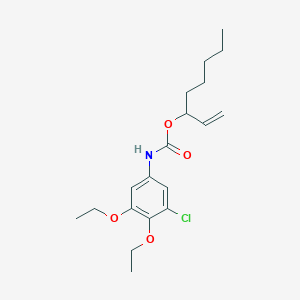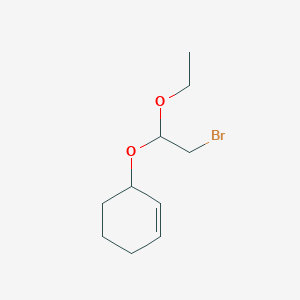
3-(2-Bromo-1-ethoxyethoxy)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-1-ethoxyethoxy)cyclohexene: is an organic compound with the molecular formula C10H17BrO2 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromoethoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene typically involves the reaction of cyclohexene with a bromoethoxyethoxy reagent under specific conditions. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of cyclohexene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various substitution and elimination reactions. The presence of the ethoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
3-Bromocyclohexene: Similar in structure but lacks the ethoxyethoxy group.
3-(2-Chloro-1-ethoxyethoxy)cyclohexene: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodo-1-ethoxyethoxy)cyclohexene: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is unique due to the presence of the bromoethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
85710-98-1 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
3-(2-bromo-1-ethoxyethoxy)cyclohexene |
InChI |
InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Clave InChI |
ZGKQJVKLJNPDSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CBr)OC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium nitrate](/img/structure/B14404823.png)
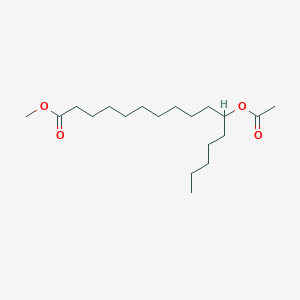
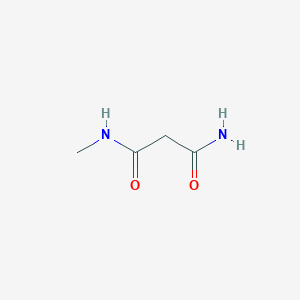
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

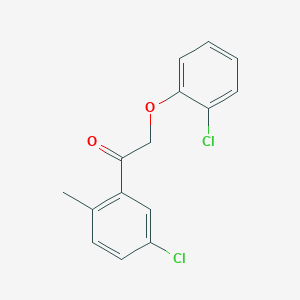
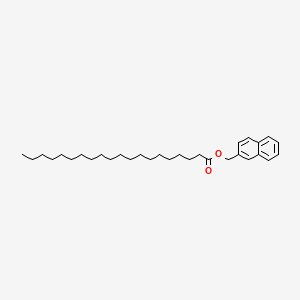
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
